4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H19N7O2S and its molecular weight is 349.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.13209405 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molluscicidal Properties
The compound 4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives have been explored for their molluscicidal properties. These compounds have shown activity against intermediate hosts of schistosomiasis, such as B. alexandrina snails, indicating their potential in controlling schistosomiasis transmission (El-Bayouki & Basyouni, 1988).
Anti-Inflammatory and Analgesic Agents
Recent studies have synthesized novel derivatives of this compound for potential use as anti-inflammatory and analgesic agents. These derivatives have been shown to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) and exhibit analgesic and anti-inflammatory activities, suggesting their usefulness in medical treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Synthesis and evaluation of the compound and its variants have been directed towards antimicrobial applications. Studies have shown that certain derivatives exhibit significant antimicrobial activity, making them potential candidates for use in treating infections (Ravindra, Vagdevi, & Vaidya, 2008).
Cancer Research
In the field of cancer research, derivatives of this compound have been synthesized and assessed for their potential as anticancer agents. These studies explore the compound's inhibitory effects on various cancer cell lines, indicating its possible application in cancer therapeutics (Rahmouni et al., 2016).
Parkinson's Disease Research
The compound has been investigated for its use in imaging LRRK2 enzyme in Parkinson's disease. Derivatives have been synthesized for potential use as PET agents, which could aid in the diagnosis and study of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Cerebral Protective Agents
There is research into the use of this compound as a cerebral protective agent. Studies have examined its anti-anoxic activity, suggesting its potential in treatments for conditions related to decreased oxygen in the brain (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Properties
IUPAC Name |
4-methyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2S/c1-10-13(24-20-19-10)14(22)16-3-2-15-11-8-12(18-9-17-11)21-4-6-23-7-5-21/h8-9H,2-7H2,1H3,(H,16,22)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVFAVULWDRPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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